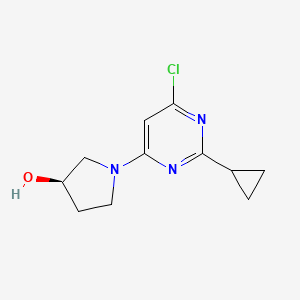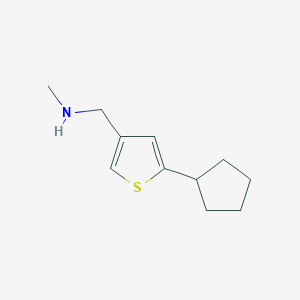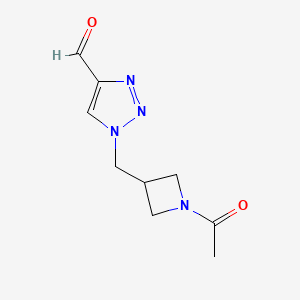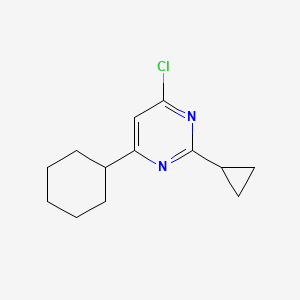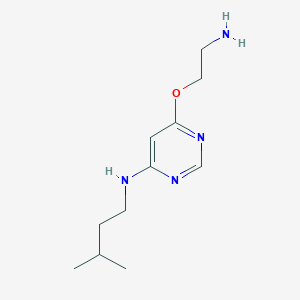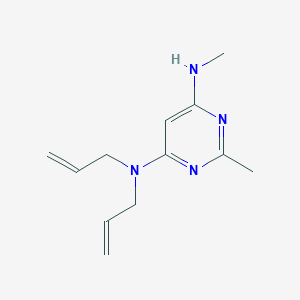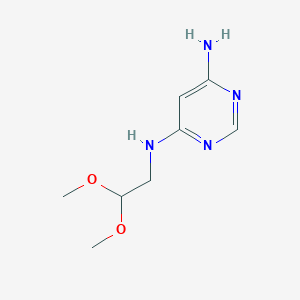
6-Ethyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
The compound “6-Ethyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a type of organic compound known as a tetrahydropyrimidine. Tetrahydropyrimidines are compounds containing a pyrimidine ring which bears four hydrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction or a cyclization reaction. The ethyl and isopropyl groups would then be added through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. The ethyl group would be attached to the 6-position of the ring, and the isopropyl group would be attached to the 3-position .Chemical Reactions Analysis
As an organic compound, “6-Ethyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” would be expected to undergo various types of chemical reactions characteristic of other similar compounds, such as substitution reactions, elimination reactions, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the nature of the functional groups present, and the presence of any chiral centers .Scientific Research Applications
Structural Analysis
- The study by Garcia et al. (1993) on the structure of 2-ethyl-2-nitroindan-1,3-dione highlights the non-planarity of the indan-1,3-dione system and provides insight into the spatial arrangement of substituents around the core structure, which could be relevant for understanding the chemical behavior of similar compounds Garcia et al., 1993.
Synthesis and Chemical Transformations
- Sobenina et al. (2011) reported a method for converting 4,5,6,7-tetrahydroindole to functionalized furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence, showcasing a synthetic pathway that may offer parallels for synthesizing or modifying dihydropyrimidine derivatives Sobenina et al., 2011.
Biological Applications
- Udayakumar et al. (2017) conducted a study on the synthesis, characterization, and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives, demonstrating the potential of such compounds in cancer research and their activity against specific cancer cell lines Udayakumar et al., 2017.
Material Science and Organic Electronics
- Gupta et al. (2017) described the synthesis and characterization of a novel non-fullerene acceptor for organic solar cells, utilizing dihydropyrrolopyrrole as terminal functionalities. This work underscores the utility of pyrrole and pyrimidine derivatives in developing materials with promising optoelectronic properties Gupta et al., 2017.
Antiviral Research
- El-Etrawy and Abdel-Rahman (2010) synthesized and tested 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives for their antiviral activities against Hepatitis A and Herpes simplex viruses, indicating the relevance of pyrimidine derivatives in medicinal chemistry and antiviral drug development El-Etrawy & Abdel-Rahman, 2010.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-ethyl-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-7-5-8(12)11(6(2)3)9(13)10-7/h5-6H,4H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRKZLXJEZWTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



